molecular formula C15H15N3O2 B2955166 N'-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide CAS No. 331425-62-8

N'-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2955166
CAS No.: 331425-62-8
M. Wt: 269.304
InChI Key: ANOCHCIULRHYOW-UHFFFAOYSA-N
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Description

The compound is an ethanediamide derivative featuring a 4-methylphenyl group and a pyridin-3-ylmethyl substituent. Its structural features suggest possible similarities to isoindoline-1,3-dione derivatives (e.g., phthalimides) or sulfonamide-linked pharmacophores, but direct comparisons are speculative without experimental data .

Properties

IUPAC Name

N'-(4-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-4-6-13(7-5-11)18-15(20)14(19)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCHCIULRHYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C19H24N4
  • Molecular Weight : 348.48 g/mol

The structure consists of a phenyl ring substituted with a methyl group, linked to a pyridine moiety through an ethanediamide linkage. This unique arrangement contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain modulation. COX-2 inhibitors are commonly used in treating inflammatory diseases such as arthritis.
  • Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines. The proposed mechanisms include induction of apoptosis and cell cycle arrest, which are critical in cancer therapy.
  • Neuroprotection : Emerging evidence suggests that the compound may provide neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.

Biological Activity Overview

Activity Type Description References
Anti-inflammatoryInhibits COX-2 enzyme activity, reducing inflammation and pain.
AnticancerExhibits cytotoxicity against cancer cell lines; induces apoptosis and cell cycle arrest.
NeuroprotectivePotentially protects neurons in neurodegenerative disease models by modulating neurotransmitter levels.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anti-inflammatory Studies : A study demonstrated the compound's effectiveness as a COX-2 inhibitor, showing significant reduction in inflammatory markers in vitro when tested against standard anti-inflammatory drugs.
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that the compound significantly reduced cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.
  • Neuroprotection Trials : Research involving animal models of neurodegeneration showed that administration of the compound improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Critical Gaps and Research Recommendations

Synthetic Routes: No methods for synthesizing “N’-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]ethanediamide” are described. Future work could adapt protocols from ethanediamide or pyridine-methylamide syntheses.

Physicochemical Properties : Experimental data (e.g., solubility, melting point) are absent. Computational modeling (e.g., DFT) could predict these properties.

Biological or Material Applications : Analogous compounds in show pharmacophore-like structures, but the target compound’s bioactivity remains unexplored.

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